3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)15-14(11-5-2-1-3-6-11)10-24-16(15)20-18(21)23/h1-10H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJODRAWQARHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thienopyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The compound has shown promise in inhibiting tumor growth through various mechanisms:
- Estrogen Receptor Modulation : The thieno[2,3-d]pyrimidine scaffold has been investigated for its ability to bind to estrogen receptors (ER). Research indicates that modifications at specific positions on the compound can enhance its binding affinity and functional activity against ERα. For instance, substituents at the 5-position have been shown to significantly affect potency, with certain analogs achieving an EC50 as low as 48 nM in reporter gene assays .
- Combination Therapies : The compound's structure allows for modifications that can be tailored to enhance its efficacy when used in combination with other chemotherapeutic agents. This adaptability is crucial for developing multi-targeted therapies that can overcome resistance mechanisms commonly seen in cancer treatments .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is vital for optimizing the therapeutic potential of thieno[2,3-d]pyrimidine derivatives. Key findings from SAR studies include:
- Substituent Effects : The presence of a chlorine atom at the C-2 position was found to be optimal for activity. Variations in substituents at C-4 and C-5 positions significantly influenced binding affinity and biological activity. For example, switching from an isobutyl group to a phenyl group resulted in a two-fold increase in potency .
- Analog Development : Several analogs have been synthesized and tested for their efficacy. For instance, compounds with ortho-substituted phenyl groups demonstrated enhanced receptor binding capabilities, indicating potential pathways for further optimization .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit protein tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives share a common core but exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Activity Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Substituent Impact on Activity: Position 6 Modifications: Derivatives with 6-(thiazol-4-yl) or 6-(imidazo[1,2-a]pyridin-2-yl) groups exhibit strong antimicrobial activity. The thiazole-substituted analog (Table 1, row 2) outperforms reference drugs against S. aureus , while the imidazo-pyridine variant shows superior potency against P. aeruginosa . Position 1 Alkylation: Alkylation at position 1 (e.g., benzyl or acetamide groups) generally reduces antimicrobial efficacy compared to unsubstituted analogs. For example, 1-(4-methylbenzyl) substitution lowers activity against S. aureus and C. albicans .
Structural Flexibility vs. Target Binding: Docking studies of 6-heterylthieno[2,3-d]pyrimidines to P. aeruginosa TrmD (a tRNA methyltransferase) revealed poor inhibitory activity despite promising MIC values, suggesting alternative mechanisms of action . The 3-phenyl and 5-methyl/aryl groups are critical for maintaining lipophilic interactions with bacterial membranes or enzymes .
Comparative Potency :
- The thiazole-substituted derivative (Table 1, row 2) demonstrates the highest activity against S. aureus, likely due to the electron-withdrawing thiazole enhancing target binding. In contrast, the imidazo-pyridine analog (Table 1, row 3) shows broader Gram-negative activity .
Biological Activity
3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly as an antagonist for various receptors and its implications in therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interaction with hormone receptors and other molecular targets. The following sections detail its interactions and effects.
1. Estrogen Receptor Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant binding affinity for estrogen receptor alpha (ERα). For instance, a related compound demonstrated an EC50 of 180 nM in ERα ligand sensing assays, indicating a strong potential for therapeutic applications in hormone-related conditions . The structural modifications at positions 4 and 5 of the thieno[2,3-d]pyrimidine core have been shown to influence the potency and selectivity for ERα, suggesting that similar modifications could enhance the activity of this compound.
2. Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism
This compound has been linked to the development of potent non-peptide antagonists for LHRH receptors. A closely related derivative demonstrated high binding affinity (IC50 values of 0.1 and 0.06 nM) and was effective in suppressing plasma luteinizing hormone levels in vivo . Such findings underscore the potential application of thieno[2,3-d]pyrimidine derivatives in treating hormone-dependent diseases such as prostate cancer.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives is heavily influenced by their structural components. Key observations include:
- Substituents on the Phenyl Ring : The presence of chlorine at position 2 on the thienopyrimidine core has been shown to enhance receptor binding affinity.
- Hydrophobic Substituents : Variations in hydrophobic substituents at position 5 significantly affect potency; for example, phenyl groups have been associated with increased activity compared to branched alkyl groups .
- Functional Groups : The inclusion of hydroxyl or methoxy groups enhances receptor interactions and overall biological efficacy.
Case Studies and Experimental Data
| Compound | Target | IC50 (nM) | Administration | Effect |
|---|---|---|---|---|
| TAK-013 | LHRH | 0.06 | Oral (30 mg/kg) | LH suppression |
| Compound A | ERα | 11 | In vitro | Potent agonist |
Case Study: TAK-013
TAK-013 is a notable derivative that demonstrated remarkable efficacy as an LHRH antagonist. In studies involving castrated male cynomolgus monkeys, it achieved substantial suppression of plasma LH levels when administered orally at a dose of 30 mg/kg, lasting over 24 hours . This highlights the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in clinical settings.
Q & A
What are the established synthetic protocols for preparing 3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how is its purity validated?
Basic Research Focus
The compound is synthesized via cyclocondensation and alkylation. A common method involves reacting a bromoacetyl-substituted precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with thioacetamide in glacial acetic acid under reflux. The intermediate is then alkylated with benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
Validation : Purity is confirmed via 1H NMR (e.g., thiazole protons at 7.57–7.62 ppm, NH protons at 9.68–10.41 ppm) and LC-MS. Crystallization yields white solids with >95% purity .
How is the structural integrity of alkylated derivatives confirmed, and what spectral markers distinguish substituents?
Basic Research Focus
1H NMR is critical:
- Benzyl-substituted derivatives : Methylene protons appear at 5.13–5.21 ppm.
- Acetamide-substituted derivatives : Methylene protons resonate at 4.78–4.82 ppm, with NH protons at 9.68–10.41 ppm .
Mass spectrometry (e.g., LC-MS) confirms molecular weights, while IR spectroscopy identifies functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹).
What in vitro antimicrobial screening methods are used to evaluate this compound, and how does its activity compare to reference drugs?
Basic Research Focus
Activity is assessed via agar well diffusion and broth microdilution (MIC assays). For example:
- Against Staphylococcus aureus, the parent compound (unsubstituted at position 1) showed higher activity (MIC ~12.5 µg/mL) than metronidazole and streptomycin .
- Derivatives with 4-methylbenzyl substituents at position 1 retained moderate activity (MIC ~25 µg/mL) against Candida albicans .
Why does alkylation at position 1 reduce antimicrobial activity, and how can this be addressed?
Advanced Research Focus
Alkylation (e.g., with benzyl chlorides) introduces steric hindrance, potentially blocking interactions with microbial targets. However, the 4-methylbenzyl derivative retains activity due to optimized lipophilicity and electronic effects . Methodological Mitigation :
- Use molecular docking (e.g., AutoDock4) to predict steric clashes .
- Test smaller substituents (e.g., chloroacetamides) to balance bulk and solubility .
How can computational docking resolve contradictions between in vitro activity and target inhibition data?
Advanced Research Focus
Despite promising MIC values, some derivatives fail to inhibit bacterial targets like TrmD (Pseudomonas aeruginosa). Approach :
- Perform docking with flexible sidechains in the receptor (AutoDock4) to simulate binding .
- Compare binding energies of active vs. inactive derivatives. For example, imidazo[1,2-a]pyridine hybrids showed weak TrmD inhibition despite MICs <10 µg/mL, suggesting off-target mechanisms .
What strategies optimize substituent selection at position 6 for enhanced bioactivity?
Advanced Research Focus
Position 6 substituents (e.g., thiazole, oxadiazole) influence activity:
- Thiazole derivatives : Higher Gram-positive activity due to hydrogen bonding with bacterial enzymes .
- Oxadiazole derivatives : Improved solubility and broader-spectrum activity (e.g., against E. coli) via polar interactions .
Methodology : - Synthesize analogs via cyclocondensation with heterocyclic amines (e.g., 2-aminopyridine for imidazo[1,2-a]pyridine hybrids) .
- Use Hammett constants to predict electronic effects of substituents.
How can solubility challenges in biological assays be addressed without compromising activity?
Advanced Research Focus
Poor solubility in aqueous media limits bioavailability. Solutions :
- Introduce hydrophilic groups (e.g., acetamide) during alkylation .
- Use co-solvents (e.g., DMSO:PBS mixtures) at <1% v/v to maintain assay integrity .
- Nanoformulation (e.g., liposomal encapsulation) for in vivo studies .
What steps ensure reproducibility in synthesizing novel thieno[2,3-d]pyrimidine analogs?
Advanced Research Focus
Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
